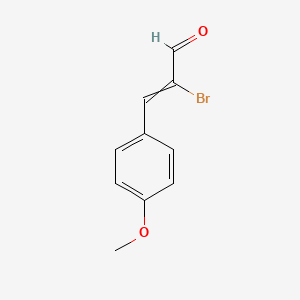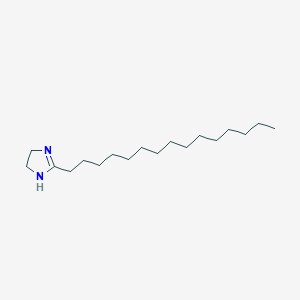
2-Pentadecylimidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecylimidazoline is a chemical compound with the molecular formula C18H36N2. It is a derivative of imidazoline, characterized by a long alkyl chain attached to the imidazoline ring. This compound is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and emulsifying agent .
Vorbereitungsmethoden
2-Pentadecylimidazoline can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with fatty acids under non-solvent microwave irradiation using calcium oxide as a support. This method is efficient, requiring much less time compared to conventional thermal condensation, and yields high-purity products . Another method involves the dehydration of fatty acids and polyamines under vacuum conditions .
Analyse Chemischer Reaktionen
2-Pentadecylimidazoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazoline N-oxides.
Reduction: Reduction reactions can convert imidazoline derivatives to their corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Pentadecylimidazoline has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It has been studied for its potential protective effects in in vitro models of acute lung injury.
Medicine: Research has explored its use in developing new therapeutic agents due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-Pentadecylimidazoline involves its interaction with molecular targets such as cell membranes and proteins. Its surfactant properties allow it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. This property is crucial in its role as an emulsifying agent and corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
2-Pentadecylimidazoline can be compared with other imidazoline derivatives such as:
2-Heptadecylimidazoline: Similar in structure but with a longer alkyl chain.
2-Undecylimidazoline: Has a shorter alkyl chain compared to this compound.
2-Octylimidazoline: Another derivative with an even shorter alkyl chain.
The uniqueness of this compound lies in its optimal alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and corrosion inhibitor .
Eigenschaften
CAS-Nummer |
10443-62-6 |
|---|---|
Molekularformel |
C18H36N2 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




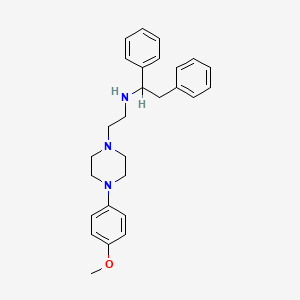

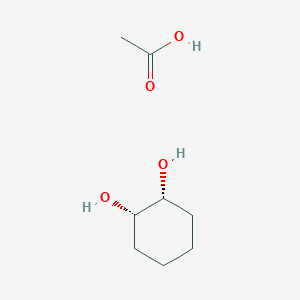
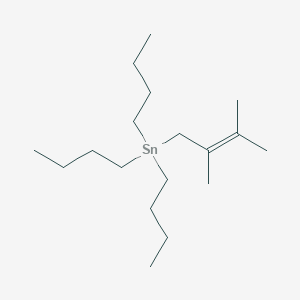

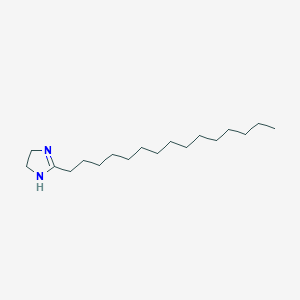
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)

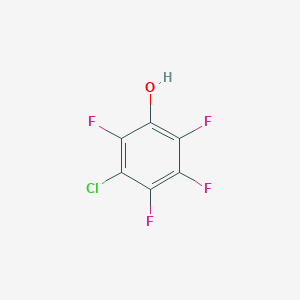
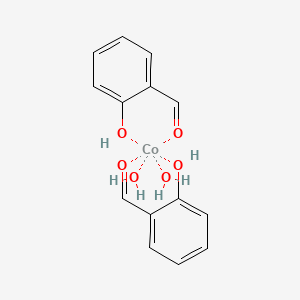
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
